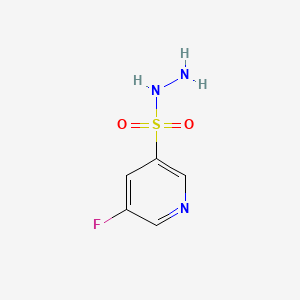
2,2-Difluoro-1-(2-nitrophenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-1-(2-nitrophenyl)ethan-1-ol is an organic compound characterized by the presence of two fluorine atoms and a nitrophenyl group attached to an ethan-1-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(2-nitrophenyl)ethan-1-ol typically involves the reaction of 2-nitrobenzaldehyde with difluoromethylating agents under controlled conditionsThe reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-1-(2-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.
Major Products Formed
Oxidation: 2,2-Difluoro-1-(2-nitrophenyl)ethanone.
Reduction: 2,2-Difluoro-1-(2-aminophenyl)ethan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2-Difluoro-1-(2-nitrophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a probe in biochemical assays due to its unique fluorine atoms.
Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2,2-Difluoro-1-(2-nitrophenyl)ethan-1-ol exerts its effects is primarily through its interactions with molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The nitrophenyl group can participate in various electronic interactions, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Difluoro-1-(3-nitrophenyl)ethan-1-ol
- 2,2-Difluoro-1-(4-nitrophenyl)ethan-1-ol
- 1-(2-nitrophenyl)ethan-1-ol
Uniqueness
2,2-Difluoro-1-(2-nitrophenyl)ethan-1-ol is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interactions compared to its isomers. The presence of two fluorine atoms also imparts distinct chemical properties, such as increased stability and lipophilicity, making it a valuable compound for various applications .
Propiedades
Número CAS |
197783-86-1 |
|---|---|
Fórmula molecular |
C8H7F2NO3 |
Peso molecular |
203.145 |
Nombre IUPAC |
2,2-difluoro-1-(2-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H7F2NO3/c9-8(10)7(12)5-3-1-2-4-6(5)11(13)14/h1-4,7-8,12H |
Clave InChI |
DNGHTKXRXKQDHV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(C(F)F)O)[N+](=O)[O-] |
Sinónimos |
Benzenemethanol, alpha-(difluoromethyl)-2-nitro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Boronic acid, B-[4-(1-naphthalenylphenylaMino)-1-naphthalenyl]-](/img/new.no-structure.jpg)




![Tert-butyl 3-amino-6-cyclopropyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B597509.png)

![2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B597513.png)




![4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol dihydrochloride](/img/structure/B597522.png)
